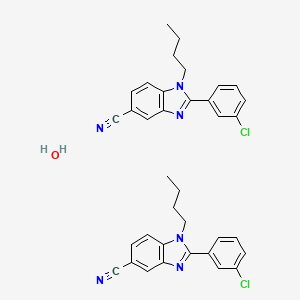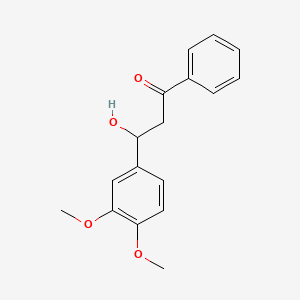![molecular formula C18H23N3O2 B12614159 (5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone CAS No. 918480-62-3](/img/structure/B12614159.png)
(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is a chemical compound with the molecular formula C18H23N3O2 It is known for its unique structure, which includes a piperazine ring substituted with a phenylpropyl group and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the Piperazine Ring: The piperazine ring is substituted with a phenylpropyl group using nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the oxazole ring with the substituted piperazine ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Methyl-1,2-oxazol-3-yl) 4-methylbenzoate
- Trifluoromethylbenzimidazole (TFMBI)
Uniqueness
(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the combination of an oxazole ring with a substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
918480-62-3 |
|---|---|
Molekularformel |
C18H23N3O2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H23N3O2/c1-15-14-17(19-23-15)18(22)21-12-10-20(11-13-21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3 |
InChI-Schlüssel |
JAZFTEKBOTWZMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B12614081.png)
methanone](/img/structure/B12614085.png)
![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)

![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)





![Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12614151.png)
